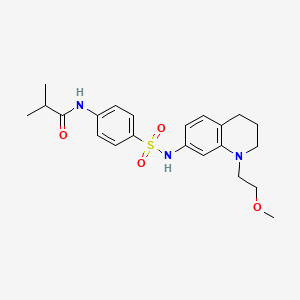

N-(4-(N-(1-(2-méthoxyéthyl)-1,2,3,4-tétrahydroquinolin-7-yl)sulfamoyl)phényl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound with a complex structure, reflecting its multi-functional group presence. It holds potential significance in various scientific and industrial fields due to its unique chemical characteristics and reactivity profile.

Applications De Recherche Scientifique

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide has diverse applications across various fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its potential as a biochemical probe or inhibitor.

Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.

Industry: : Utilized in the development of specialty chemicals or as a precursor for advanced materials.

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.

Biochemical Pathways

The interaction of this compound with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, which can have downstream effects on processes such as DNA replication and cell division.

Result of Action

The result of the compound’s action on CDK2 is a disruption of the cell cycle . This disruption can lead to a halt in cell proliferation and potentially induce cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves a multi-step process:

Starting Materials: : The synthesis begins with the preparation of the 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline core.

Sulfamoylation: : This intermediate undergoes sulfamoylation with a suitable sulfamoyl chloride to introduce the sulfonamide group.

Amidation: : Finally, the incorporation of the isobutyramide moiety is achieved through an amidation reaction.

The reaction conditions often require carefully controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques like crystallization or chromatography to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: : Reduction reactions may target the sulfonamide group or the isobutyramide, yielding amines or alcohols.

Substitution: : Various substitution reactions can occur, particularly on the phenyl ring, allowing for functional group modifications.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate or chromic acid under acidic conditions.

Reduction: : Typical reducing agents are lithium aluminium hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like alkyl halides, halogenating agents, or Grignard reagents.

Major Products Formed

Oxidation Products: : Aldehyde or carboxylic acid derivatives.

Reduction Products: : Corresponding amines or alcohols.

Substitution Products: : Derivatives with modified functional groups on the phenyl ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide

N-(4-(N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Uniqueness

Compared to these similar compounds, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide boasts a unique isobutyramide moiety, which can confer distinct chemical properties, reactivity, and potentially different biological activity or industrial utility. Its unique structure enables specific applications that its analogs may not fulfill as effectively.

So, what part of this piques your curiosity the most?

Activité Biologique

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features:

- Tetrahydroquinoline moiety : Known for various biological activities.

- Sulfamoyl group : Implicated in antibacterial and anticancer properties.

- Isobutyramide : Potentially enhances the compound's pharmacological profile.

Antibacterial Properties

Sulfonamides, including those related to the compound , are well-documented for their antibacterial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Studies have shown that compounds with a tetrahydroquinoline structure can exhibit anticancer properties. For example, certain derivatives have been noted to inhibit enzymes or receptors linked to cancer progression. The presence of the sulfamoyl group may enhance this activity by facilitating interactions with cancer-related biomolecules.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for various enzymes. For instance, similar compounds have demonstrated inhibition of xanthine oxidase (XO), which is crucial in purine metabolism and associated with conditions such as gout.

Study 1: Synthesis and Evaluation

In a study focusing on related compounds, researchers synthesized derivatives of tetrahydroquinolines and evaluated their biological activities. The findings suggested that modifications to the tetrahydroquinoline structure can significantly influence potency against specific bacterial strains and cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that the introduction of specific functional groups, such as sulfamoyl or methoxyethyl, could enhance the biological activity of tetrahydroquinoline derivatives. The study reported IC50 values indicating effective inhibition of target enzymes .

Table 1: Comparison of Biological Activities

Propriétés

IUPAC Name |

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-16(2)22(26)23-18-8-10-20(11-9-18)30(27,28)24-19-7-6-17-5-4-12-25(13-14-29-3)21(17)15-19/h6-11,15-16,24H,4-5,12-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMWTVOSASIGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.